![molecular formula C8H14O3 B14359128 3-Hydroxy-2-propylpent-2-enoic acid CAS No. 90830-48-1](/img/structure/B14359128.png)
3-Hydroxy-2-propylpent-2-enoic acid
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Overview
Description
3-Hydroxy-2-propylpent-2-enoic acid is an organic compound that belongs to the class of carboxylic acids It features a hydroxyl group (-OH) and a double bond within its structure, making it a versatile molecule in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-propylpent-2-enoic acid can be achieved through several methods. One common approach involves the oxidation of primary alcohols or aldehydes. For instance, the oxidation of 3-hydroxy-2-propylpentanal using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can yield the desired carboxylic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the hydrolysis of nitriles or the carboxylation of Grignard reagents. These methods are scalable and can produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-propylpent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of primary or secondary alcohols
Substitution: Formation of alkyl halides or other substituted derivatives
Scientific Research Applications
3-Hydroxy-2-propylpent-2-enoic acid has several applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-propylpent-2-enoic acid involves its interaction with various molecular targets and pathways. As a carboxylic acid, it can donate a proton (H+) to acceptor molecules, acting as a Brønsted acid . This proton donation can influence various biochemical pathways and reactions, making it a versatile compound in different applications.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-2-methylpent-2-enoic acid
- 3-Hydroxy-2-ethylpent-2-enoic acid
- 3-Hydroxy-2-butylpent-2-enoic acid
Uniqueness
3-Hydroxy-2-propylpent-2-enoic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of a hydroxyl group and a double bond within the same molecule allows it to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
90830-48-1 |
---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
3-hydroxy-2-propylpent-2-enoic acid |
InChI |
InChI=1S/C8H14O3/c1-3-5-6(8(10)11)7(9)4-2/h9H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
VLNKOQDBOHJAHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=C(CC)O)C(=O)O |
Origin of Product |
United States |
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